10-Alfa-hydroxyoxycodone
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Overview
Description
10-Alfa-hydroxyoxycodone: is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is a potent analgesic used for the management of moderate to severe pain. The compound is known for its high affinity for opioid receptors, which makes it effective in pain relief.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Alfa-hydroxyoxycodone typically involves the oxidation of thebaine to produce 14-hydroxycodeinone, followed by catalytic hydrogenation to yield the final product . The oxidation step is often carried out using the hydrochloride salt of thebaine, which provides high yield and purity . The reduction step employs 5% palladium on barium sulfate (Pd/BaSO4) as the catalyst and methanol (MeOH) as the solvent .
Industrial Production Methods: On an industrial scale, the production of this compound follows the same general synthetic route but with optimizations to improve yield and reduce impurities. The process involves large-scale oxidation and reduction reactions, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 10-Alfa-hydroxyoxycodone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Major Products: The primary product of these reactions is this compound, with potential by-products including 14-hydroxydihydrocodeine and other reduced or oxidized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 10-Alfa-hydroxyoxycodone is used as a reference compound for studying opioid receptor interactions and for developing new analgesic drugs .
Biology: Biologically, it serves as a tool for understanding the mechanisms of pain and analgesia, particularly in the context of opioid receptor function .
Medicine: Medically, this compound is used in pain management, especially for patients with chronic pain conditions. It is also studied for its potential in treating neuropathic pain .
Industry: In the pharmaceutical industry, the compound is used in the development and testing of new opioid formulations and abuse-deterrent technologies .
Mechanism of Action
10-Alfa-hydroxyoxycodone exerts its effects by binding to and activating mu-opioid receptors in the central nervous system . This activation leads to the inhibition of pain signal transmission and modulation of pain perception. The compound also affects other opioid receptors, including delta and kappa receptors, contributing to its analgesic effects .
Comparison with Similar Compounds
Oxycodone: A closely related compound with similar analgesic properties but different pharmacokinetic profiles.
Hydrocodone: Another opioid analgesic with a similar mechanism of action but different potency and side effect profiles.
Morphine: A naturally occurring opioid with a different chemical structure but similar analgesic effects.
Uniqueness: 10-Alfa-hydroxyoxycodone is unique in its high affinity for mu-opioid receptors and its ability to provide potent analgesia with a potentially lower risk of certain side effects compared to other opioids .
This comprehensive overview highlights the significance of this compound in various fields, from its synthesis and chemical reactions to its applications and mechanism of action
Properties
CAS No. |
96453-12-2 |
---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS,13S)-4a,13-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,13,15-16,21-22H,5-8H2,1-2H3/t13-,15+,16-,17-,18+/m0/s1 |
InChI Key |
SXHURKJPBYEAQN-SRVCANOKSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)OC)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)OC)O4)O)O |
Origin of Product |
United States |
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